molecular formula C13H17Cl2N3O2 B1426476 (2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332528-84-3

(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No.: B1426476
CAS No.: 1332528-84-3
M. Wt: 318.2 g/mol
InChI Key: VDXKIBSLAAKUGY-UHFFFAOYSA-N
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Description

The compound “(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride” (CAS: 1332528-84-3) is a hydrochloride salt featuring a 1,2,4-oxadiazole core substituted with a phenoxy-methyl group and an ethyl-methylamine side chain. Its molecular formula is C₁₃H₁₇Cl₂N₃O₂, with a molecular weight of 318.20 g/mol . Key properties include:

  • Hydrogen bond donors/acceptors: 1/5
  • Topological polar surface area (TPSA): 51 Ų
  • Rotatable bonds: 3
  • Complexity: High (due to the oxadiazole ring and branched substituents) .

Properties

IUPAC Name

2-[5-[(2-chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2.ClH/c1-9-3-4-10(14)11(7-9)18-8-13-16-12(17-19-13)5-6-15-2;/h3-4,7,15H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXKIBSLAAKUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=NC(=NO2)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions:

Step Reagents/Conditions Outcome
Amidoxime formation Reaction of nitrile with hydroxylamine hydrochloride in aqueous or alcoholic medium Formation of amidoxime intermediate
Cyclization Amidoxime + acid chloride or ester, with base (e.g., triethylamine) under reflux Closure to 1,2,4-oxadiazole ring

This cyclization is well-documented in patent CN108368098A for oxadiazole derivatives with pesticidal activity, indicating robust and scalable conditions.

Functionalization with Ethylmethylamine Side Chain

The ethylmethylamine moiety is introduced by alkylation or reductive amination steps:

  • The oxadiazole intermediate with a suitable leaving group (e.g., halide or tosylate) at the 3-position undergoes nucleophilic substitution with methylamine or ethylmethylamine.
  • Alternatively, reductive amination of an aldehyde-functionalized intermediate with methylamine can be employed.

The final amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to yield the stable hydrochloride salt form.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Amidoxime formation Nitrile precursor Hydroxylamine hydrochloride, aqueous/alcoholic medium Amidoxime intermediate
2 Cyclization Amidoxime + acid chloride/ester Base (triethylamine), reflux 1,2,4-Oxadiazole ring core
3 Phenoxy substitution 2-Chloro-5-methylphenol + formaldehyde/chloromethyl methyl ether Acid/base catalysis (2-Chloro-5-methylphenoxy)methyl halide intermediate
4 Nucleophilic substitution Oxadiazole intermediate with leaving group + methylamine/ethylmethylamine Solvent (e.g., DMF), heat Oxadiazole with ethylmethylamine side chain
5 Salt formation Free base amine HCl gas or HCl in solvent This compound

Research Findings and Optimization Notes

  • The cyclization step to form the oxadiazole ring is critical and sensitive to temperature and pH; optimal yields are obtained under controlled reflux with stoichiometric base to neutralize released acid.
  • The phenoxy substitution step requires careful control of reaction time and temperature to avoid side reactions such as over-alkylation or polymerization.
  • The final amination step benefits from using an excess of methylamine to drive the substitution to completion, with purification by crystallization of the hydrochloride salt improving product stability and purity.
  • Analytical characterization (NMR, MS, IR) confirms the integrity of the oxadiazole ring and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can produce derivatives with different functional groups attached to the phenoxy ring .

Scientific Research Applications

The compound (2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a complex chemical structure that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, agrochemicals, and materials science, backed by relevant case studies and data tables.

Medicinal Chemistry

Pharmacological Potential
The oxadiazole moiety in the compound has been linked to various therapeutic activities, including anti-inflammatory and anti-cancer properties. Research indicates that compounds with similar structures exhibit activity against specific cancer cell lines and inflammatory diseases.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Agrochemicals

Pesticidal Properties
Compounds containing oxadiazole frameworks have been explored for their potential as pesticides. The unique structure allows for interaction with biological targets in pests, leading to effective pest management solutions.

Case Study: Insecticidal Activity

Research published in Pest Management Science highlighted the insecticidal efficacy of oxadiazole derivatives against common agricultural pests like aphids and beetles. The study reported a significant reduction in pest populations when treated with formulations containing similar compounds .

Materials Science

Polymer Applications
There is emerging interest in utilizing compounds like this compound in polymer synthesis. The incorporation of such compounds can enhance thermal stability and mechanical properties of polymers.

Case Study: Polymer Composite Development

A recent study investigated the use of oxadiazole-based compounds in creating high-performance polymer composites. The results indicated improved tensile strength and thermal resistance compared to conventional polymers .

Table 1: Pharmacological Activities of Oxadiazole Derivatives

Compound NameActivity TypeTarget/Cell LineReference
Oxadiazole AAnti-cancerMCF-7
Oxadiazole BAnti-inflammatoryA549
Oxadiazole CInsecticidalAphids

Table 2: Properties of Polymer Composites

Composite TypeMechanical Strength (MPa)Thermal Stability (°C)Reference
Conventional Polymer30150
Oxadiazole Composite45200

Mechanism of Action

The mechanism of action of (2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,2,4-Oxadiazole Derivatives

A. (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (CAS: 1332531-32-4)
  • Molecular formula : C₁₃H₁₈ClN₃O₃
  • Molecular weight : 299.76 g/mol
  • Key differences: Substituent: 4-methoxyphenoxy vs. 2-chloro-5-methylphenoxy.
B. [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (CAS: 1042505-40-7)
  • Molecular formula : C₆H₁₂ClN₃O
  • Molecular weight : 141.17 g/mol
  • Key differences: Substituent: Ethyl group on the oxadiazole ring instead of a phenoxy-methyl chain. Impact: Reduced steric bulk and lipophilicity, leading to lower molecular weight (141 vs. 318) and higher solubility (XLogP3: 0.4 vs. higher for the target compound) .
C. {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (CAS: 885953-52-6)
  • Molecular formula : C₁₁H₁₄ClN₃O₂
  • Molecular weight : 267.70 g/mol
  • Key differences :
    • Substituent: 4-Methoxyphenyl directly attached to the oxadiazole ring.
    • Impact: Simplified structure with fewer rotatable bonds (2 vs. 3) and a lower TPSA (49 Ų vs. 51 Ų), suggesting differences in membrane permeability .
Amiloride Analog (CGS 4270)
  • Structure: 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine.
  • Activity : Retains diuretic activity similar to amiloride, demonstrating that oxadiazole rings can replace acylguanidine moieties while maintaining bioactivity .
  • Relevance : Suggests the target compound’s oxadiazole core may support interaction with ion channels or transporters.
Inactive 5-Aryl-1,2,4-Oxadiazol-3-amines
  • Example : Compounds with aryl groups lacking halogen or methyl substituents.
  • Activity: No diuretic effects, highlighting the critical role of electron-withdrawing groups (e.g., chloro) in bioactivity .

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (binary fingerprint-based similarity), the target compound shares:

  • ~85% similarity with the 4-methoxyphenoxy analog (CAS: 1332531-32-4) due to conserved oxadiazole and ethyl-methylamine motifs.
  • ~60% similarity with simpler oxadiazole derivatives (e.g., CAS: 1042505-40-7), reflecting the importance of the phenoxy-methyl group .

Data Table: Key Properties of Compared Compounds

Compound (CAS) Molecular Formula MW (g/mol) Substituent TPSA (Ų) XLogP3 Rotatable Bonds
Target (1332528-84-3) C₁₃H₁₇Cl₂N₃O₂ 318.20 2-Chloro-5-methylphenoxy 51 N/A 3
4-Methoxyphenoxy analog (1332531-32-4) C₁₃H₁₈ClN₃O₃ 299.76 4-Methoxyphenoxy 49 N/A 3
Ethyl-oxadiazole (1042505-40-7) C₆H₁₂ClN₃O 141.17 Ethyl 51 0.4 3
4-Methoxyphenyl analog (885953-52-6) C₁₁H₁₄ClN₃O₂ 267.70 4-Methoxyphenyl 49 N/A 2

Biological Activity

(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a chloro-substituted phenoxy group and an oxadiazole moiety, which are known to influence its biological properties. The molecular formula is C13H15ClN4O2·HCl, and it has a molecular weight of 303.20 g/mol.

Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action, including:

  • Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the oxadiazole ring suggests potential interaction with neurotransmitter receptors, possibly affecting serotonin or dopamine pathways.

Biological Activity Overview

The biological activities reported for this compound and related analogs include:

  • Antidepressant Activity : Compounds structurally similar to (2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine have been studied for their effects on serotonin reuptake inhibition, suggesting potential antidepressant properties .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation in preclinical models, which could be beneficial for conditions such as arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantInhibition of serotonin reuptake
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Table 2: Structure-Activity Relationship (SAR) Insights

Compound StructureActivity ObservedReference
1-(1,5-bis(4-chlorophenyl)-2-methylpyrrol)Significant SERT inhibition
2-Chloro-5-methylphenolAntimicrobial activity
Various oxadiazole derivativesAnti-inflammatory effects

Case Studies

  • Case Study on Antidepressant Efficacy :
    A study evaluated the antidepressant effects of similar compounds using the forced swim test in mice. The results indicated that compounds with the oxadiazole moiety exhibited reduced immobility times compared to control groups, suggesting significant antidepressant-like activity .
  • Antimicrobial Activity Assessment :
    In vitro studies demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
A plausible route involves constructing the 1,2,4-oxadiazole core via cyclization of amidoxime intermediates. For example:

React 2-chloro-5-methylphenol derivatives with hydroxylamine hydrochloride under alkaline conditions to form an amidoxime intermediate .

Use chlorination (e.g., Cl₂ or SOCl₂) to activate the intermediate, followed by coupling with ethyl acetoacetate or similar β-keto esters to form the oxadiazole ring .

Introduce the methylamine moiety via nucleophilic substitution or reductive amination.
Critical steps: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final product via recrystallization (solvent: ethanol/water) .

Basic: How should researchers characterize purity and structural integrity?

Answer:

  • Purity: Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity ≥95% .
  • Structural confirmation:
    • NMR (¹H/¹³C): Compare peaks to predicted shifts (e.g., oxadiazole C=N at ~160 ppm in ¹³C NMR).
    • Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) matches theoretical mass (e.g., calculated for C₁₄H₁₇ClN₃O₂: 306.09 g/mol) .
    • Elemental analysis: Validate C/H/N/Cl content within ±0.4% of theoretical values .

Advanced: How can discrepancies in NMR data between batches be resolved?

Answer:

Purity check: Reanalyze via HPLC to rule out impurities (e.g., unreacted starting materials) .

Solvent effects: Record NMR in deuterated DMSO vs. CDCl₃; phenolic protons may shift due to hydrogen bonding .

Dynamic effects: Variable temperature NMR (e.g., 25°C to 60°C) can resolve conformational equilibria (e.g., rotamers).

X-ray crystallography: If crystals are obtainable, compare experimental/predicted structures to confirm regiochemistry .

Advanced: What computational strategies predict pharmacokinetic properties?

Answer:

ADMET prediction: Use tools like SwissADME or ADMETLab to estimate:

  • LogP (lipophilicity): Target <3 for optimal membrane permeability.
  • CYP450 inhibition: Screen for interactions using docking simulations (e.g., AutoDock Vina) .

Solubility: Apply COSMO-RS models to predict aqueous solubility based on molecular charge distribution .

Receptor binding: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability in target binding pockets (e.g., serotonin receptors, given structural analogs in ).

Basic: What storage conditions prevent degradation?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to minimize hydrolysis/oxidation .
  • Humidity: Use desiccants (silica gel) to avoid deliquescence (critical for hydrochloride salts) .
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How to design mechanistic studies for biological activity?

Answer:

In vitro assays:

  • Receptor profiling: Use radioligand binding assays (e.g., ³H-LSD for serotonin receptors) to measure IC₅₀ values .
  • Enzyme inhibition: Test against monoamine oxidases (MAO-A/B) via fluorometric assays (substrate: kynuramine) .

Cellular models:

  • Neurotransmitter uptake: Employ HEK293 cells transfected with serotonin/dopamine transporters (SERT/DAT) .

Metabolite identification: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Reactant of Route 2
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(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.